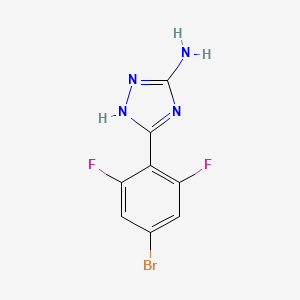
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,6-difluoroaniline and hydrazine derivatives.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in signal transduction pathways . By inhibiting BTK, the compound can modulate various cellular processes, making it a candidate for the treatment of diseases such as cancer and autoimmune disorders.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-chloro-2,6-difluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-iodo-2,6-difluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-methyl-2,6-difluorophenyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole is unique due to the presence of the bromo and difluoro substituents on the phenyl ring. These substituents can influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H5BrF2N4 |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H5BrF2N4/c9-3-1-4(10)6(5(11)2-3)7-13-8(12)15-14-7/h1-2H,(H3,12,13,14,15) |
InChI Key |
HXMRMWZLPJXMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NC(=NN2)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















